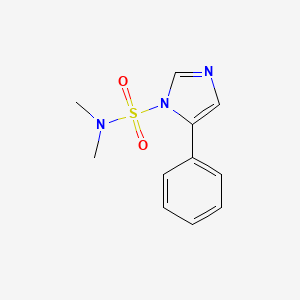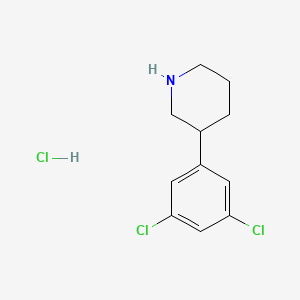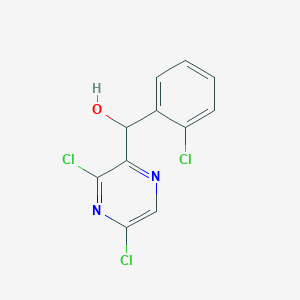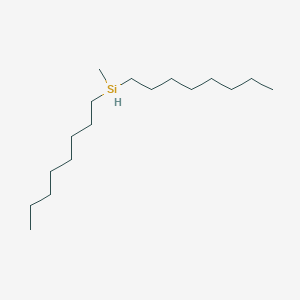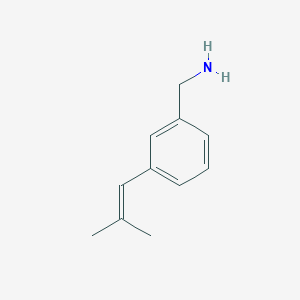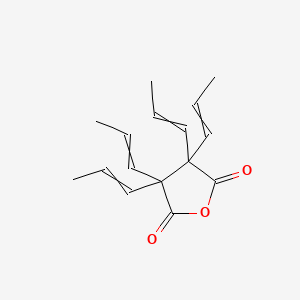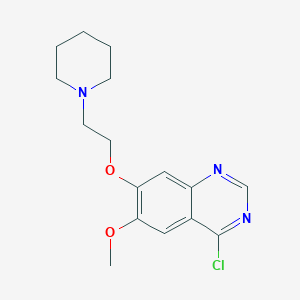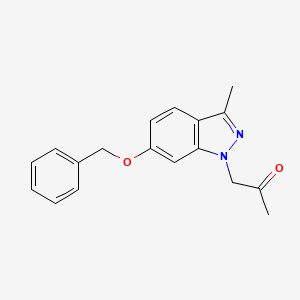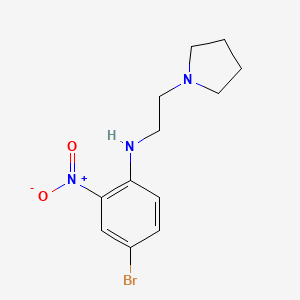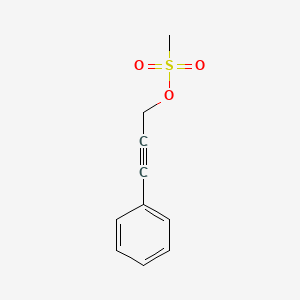
3-phenylprop-2-ynyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenylprop-2-ynyl methanesulfonate is an organic compound characterized by the presence of a phenyl group, a mesyloxy group, and a propyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-phenylprop-2-ynyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1-propyne with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the mesyl group attaching to the propyne moiety to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
3-phenylprop-2-ynyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The mesyloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 1-phenyl-3-(substituted)-1-propyne derivatives.
Oxidation: Formation of 1-phenyl-3-(mesyloxy)-2-propanone.
Reduction: Formation of 1-phenyl-3-(mesyloxy)-1-propene or 1-phenyl-3-(mesyloxy)-propane.
Aplicaciones Científicas De Investigación
3-phenylprop-2-ynyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-phenylprop-2-ynyl methanesulfonate involves its interaction with various molecular targets. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenyl group provides stability and can participate in π-π interactions, while the propyne moiety can undergo addition reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(tosyloxy)-1-propyne: Similar structure but with a tosyloxy group instead of a mesyloxy group.
1-Phenyl-3-(bromo)-1-propyne: Contains a bromo group instead of a mesyloxy group.
1-Phenyl-3-(chloro)-1-propyne: Contains a chloro group instead of a mesyloxy group.
Uniqueness
3-phenylprop-2-ynyl methanesulfonate is unique due to the presence of the mesyloxy group, which is a good leaving group and enhances the compound’s reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H10O3S |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
3-phenylprop-2-ynyl methanesulfonate |
InChI |
InChI=1S/C10H10O3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3 |
Clave InChI |
JIKURRKHUVXAJT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


